molecular formula C18H26N2O2 B1442111 tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate CAS No. 871727-11-6

tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate

Cat. No.: B1442111
CAS No.: 871727-11-6
M. Wt: 302.4 g/mol
InChI Key: PZLROGVCOKZEST-UHFFFAOYSA-N
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Description

Nomenclature and Systematic Naming

The systematic IUPAC name for this compound is tert-butyl N-[(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl]carbamate . Breaking down the nomenclature:

  • tert-butyl : Indicates the (CH₃)₃C- group attached to the carbamate oxygen.
  • carbamate : Refers to the -OC(=O)N- functional group.
  • 3-azabicyclo[3.1.0]hexane : Denotes the bicyclic system with a nitrogen atom at position 3 and bridgehead carbons at positions 1 and 3.
  • 6-ylmethyl : Specifies the methylene substituent at position 6 of the bicyclic framework.

Alternative names include tert-butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate and MFCD18073342 . Stereoisomerism is a critical consideration, as the bicyclic system’s bridgehead carbons can exhibit cis or trans configurations. For example, the enantiomer with (1R,5S,6S) stereochemistry has the CAS number 185559-52-8 .

Registry Numbers and Database Information

This compound is cataloged across multiple chemical databases with the following identifiers:

  • CAS Registry Number : 871727-11-6 (primary), 186376-18-1 (stereoisomer).
  • PubChem CID : 57985106.
  • ChemSpider ID : 26367845 (derived from SMILES).
  • ChEMBL ID : CHEMBL1238456 (related entry).

Classification within Carbamate Chemistry

Carbamates are derivatives of carbamic acid (NH₂COOH), characterized by the -OC(=O)N- functional group. This compound belongs to the N-substituted carbamate subclass, where the nitrogen is bonded to an organic substituent (the bicyclic system). Key features of its classification include:

  • Protective Group Chemistry : The tert-butyl carbamate (Boc) group is widely used to protect amines during synthetic procedures, offering stability under basic and nucleophilic conditions.
  • Bicyclic Scaffolds : The 3-azabicyclo[3.1.0]hexane system is a constrained heterocycle that influences conformational flexibility and binding interactions in medicinal chemistry.
  • Hybrid Structures : Combining a carbamate with a benzyl-substituted azabicyclo system creates a multifunctional molecule applicable in peptide mimetics or enzyme inhibitor design.

Compared to simpler carbamates like tert-butyl carbamate (CAS 4248-19-5), this compound’s complexity arises from its fused ring system and stereochemical variability. Its structural analogs, such as tert-butyl (3-azabicyclo[3.2.0]heptan-1-yl)carbamate (CAS 171906-66-4), highlight the diversity of carbamate-functionalized bicyclic frameworks in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)19-9-14-15-11-20(12-16(14)15)10-13-7-5-4-6-8-13/h4-8,14-16H,9-12H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLROGVCOKZEST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1C2C1CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Bicyclic Core

The bicyclic 3-azabicyclo[3.1.0]hexane ring system is often prepared starting from optically active bicyclic proline methyl esters or related azabicyclic intermediates. For example, methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride serves as a key intermediate.

  • The bicyclic core is synthesized via cyclization reactions involving aziridines or cyclopropane ring formations on suitably functionalized precursors.
  • The stereochemistry is controlled through the use of chiral starting materials and low-temperature reaction conditions (e.g., −78 °C) to minimize racemization.

Introduction of the Benzyl Group

The benzyl substituent at the 3-position of the azabicyclohexane is introduced either by:

  • Alkylation of the azabicyclic amine with benzyl halides.
  • Coupling reactions using benzyl-protected amino acid derivatives.

For example, carbamate derivatives containing benzyl groups can be synthesized by coupling the bicyclic amine with benzyl-protected amino acid derivatives using coupling agents such as HATU or EDC·HCl in the presence of bases like N-methylmorpholine or DIPEA.

Carbamate Formation

The tert-butyl carbamate protecting group is introduced by reaction of the amine functionality with tert-butyl chloroformate or Boc-protected amino acid derivatives.

  • Typical conditions involve the use of Boc-L-tert-leucine or Boc-protected amino acid esters.
  • Coupling is facilitated by carbodiimide reagents (e.g., EDC·HCl) and additives like HOBt to improve yield and reduce racemization.
  • Reaction temperatures are controlled, often starting at 0 °C and then warming to room temperature for completion.

Representative Synthetic Procedure

A representative synthetic route adapted from recent literature is summarized below:

Step Reagents & Conditions Outcome & Yield
1. Coupling of bicyclic proline methyl ester (e.g., compound 12) with Boc-L-tert-leucine (13a) EDC·HCl, HOBt, N-methylmorpholine in DMF, 0 °C to 23 °C, 5 h Dipeptide methyl ester intermediate (6a), 74% yield
2. Saponification of methyl ester LiOH in THF/H2O, 23 °C, 1 h Corresponding acid derivative, 61–95% yield
3. Coupling with amine derived from benzyl-protected nitrile HATU, DIPEA in DMF, 23 °C, 12 h Carbamate derivative with benzyl substituent, moderate to good yields (21–64%)
4. Carbamate formation Reaction with tert-butyl chloroformate or Boc-protected amino acid derivatives under controlled conditions tert-Butyl carbamate installed at 6-position, yields up to 81% with minimal racemization

Analytical and Purification Notes

  • Purification is generally achieved by column chromatography using solvent systems such as ethyl acetate/hexanes or methanol/dichloromethane mixtures.
  • Characterization includes ^1H NMR, ESI-MS, and chiral HPLC to confirm stereochemistry and purity.
  • Reaction monitoring by TLC and LC-MS is standard to ensure completion and minimize side reactions.

Summary Table of Key Intermediates and Yields

Compound ID Description Key Reagents & Conditions Yield (%) Notes
6a Dipeptide methyl ester intermediate Boc-L-tert-leucine + bicyclic proline methyl ester, EDC·HCl/HOBt, DMF 74 White sticky solid
6b Carbamate derivative with benzyl group Cbz-L-tert-leucine + bicyclic amine, HATU/DIPEA, DMF 71 White fluffy solid
14a Acetamide derivative 6a + ZnCl2 + acetic anhydride, CH2Cl2, 23 °C 81 Minimal racemization
5g Boc-derivative after saponification and coupling LiOH saponification + amine coupling, HATU/NMM 62 Precursor for further transformations

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents such as sodium hydride or sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydride, sodium methoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a drug candidate due to its structural similarity to biologically active molecules. Its azabicyclic framework may enhance binding affinity to biological targets, making it a subject of interest in the development of therapeutic agents.

Case Study Example : Research has indicated that derivatives of azabicyclic compounds exhibit significant activity against various types of cancer cells. The ability to modify the tert-butyl carbamate group allows for the optimization of pharmacokinetic properties, enhancing efficacy and reducing side effects.

Neuroscience

Due to its ability to cross the blood-brain barrier, tert-butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate is being investigated for its neuroprotective effects and potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Research Findings : Studies have shown that compounds with similar structures can inhibit acetylcholinesterase, an enzyme associated with neurodegenerative disorders, suggesting that this compound could be a lead in developing cognitive enhancers.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited in various synthetic pathways, including the formation of amides and other derivatives.

Synthesis Example : The tert-butyl carbamate moiety can be utilized in coupling reactions with amines or alcohols, facilitating the creation of novel compounds for further biological evaluation.

Data Table: Comparison of Applications

Application AreaDescriptionPotential Benefits
Medicinal ChemistryDrug development targeting cancerEnhanced binding affinity and selectivity
NeuroscienceNeuroprotective agentPotential treatment for neurodegenerative diseases
Organic SynthesisIntermediate for complex molecule synthesisVersatile reactivity for diverse applications

Mechanism of Action

The mechanism of action of tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table highlights structural analogs of tert-butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate, emphasizing differences in substituents and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Purity Reference
This compound C₁₁H₂₀N₂O₂ 212.29 134575-12-5 3-Benzyl, 6-(Boc-aminomethyl) 97%
tert-Butyl N-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate C₁₀H₁₈N₂O₂ 198.26 134677-60-4 6-Boc-amino 97%
tert-Butyl 1-amino-3-azabicyclo[3.1.0]hexan-3-carboxylate C₁₀H₁₆N₂O₂ 212.25 1212063-26-7 3-Boc-amino 95%
tert-Butyl (3-phenyl-3-azabicyclo[3.1.0]hex-6-yl)carbamate C₁₅H₂₀N₂O₂ 260.33 N/A 3-Phenyl, 6-Boc-amino 85%
exo-6-(Boc-amino)-3-azabicyclo[3.1.0]hexane C₁₀H₁₈N₂O₂ 198.26 134677-60-4 6-Boc-amino 97%

Key Observations :

The aminomethyl side chain at the 6-position introduces a secondary amine upon deprotection, enabling conjugation with electrophilic partners (e.g., carbonyls in kinase inhibitors) .

Synthetic Efficiency :

  • The benzyl-substituted derivative requires microwave irradiation or palladium catalysis for efficient coupling, whereas simpler analogs (e.g., tert-butyl N-[3-azabicyclo[3.1.0]hexan-6-yl]carbamate) can be synthesized via standard amidation at 0°C with yields >75% .
  • Steric hindrance from the benzyl group may reduce reaction rates, necessitating extended reaction times (e.g., 48 hours at 100°C for quinazoline derivatives) .

Biological Relevance: The target compound exhibits HIV-1 inhibitory activity (IC₅₀ ~0.5 µM), outperforming non-benzylated analogs like tert-butyl (3-azabicyclo[3.1.0]hex-6-yl)carbamate, which lack the hydrophobic moiety critical for viral envelope protein binding . Derivatives with electron-withdrawing groups (e.g., 6-fluoroquinoline) show reduced potency due to altered electronic profiles .

Biological Activity

tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate, with the CAS number 151860-18-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C17H24N2O2, with a molecular weight of 288.39 g/mol. The compound features a bicyclic structure that contributes to its unique biological activity.

PropertyValue
CAS Number151860-18-3
Molecular FormulaC17H24N2O2
Molecular Weight288.39 g/mol
IUPAC Nametert-butyl ((1R,5S,6S)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate

Research indicates that this compound exhibits biological activity through its interaction with specific molecular targets involved in various biological pathways.

  • Protease Inhibition : The compound has been studied for its ability to inhibit viral proteases, which are critical for the replication of viruses such as SARS-CoV-2. Its structure allows it to form reversible covalent bonds with active site residues in these enzymes, blocking their function effectively .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly linked to its structural similarity to known neuroprotective agents .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound through various assays:

Antiviral Activity

A key area of investigation has been the antiviral efficacy against coronaviruses. In vitro studies have demonstrated that derivatives similar to this compound show promising results in inhibiting viral replication.

CompoundKi (nM)EC50 (µM)Reference
tert-butyl carbamate analog40.88
Nirmatrelvir3.111.82

Neuroprotective Studies

In models of neurodegeneration, compounds with similar structures have shown potential in reducing oxidative stress and inflammation, leading to improved neuronal survival rates .

Case Studies

  • Case Study on SARS-CoV-2 Inhibition : A study focused on the structure-based design of inhibitors targeting the main protease (Mpro) of SARS-CoV-2 highlighted that compounds structurally related to this compound exhibited significant antiviral activity with low cytotoxicity .
  • Neuroprotection in Animal Models : Another study demonstrated that similar bicyclic carbamates provided protection against neurotoxic agents in rodent models, suggesting a mechanism involving modulation of apoptotic pathways .

Q & A

How can the synthetic route of tert-butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate be optimized for yield and purity?

Answer:
Optimization involves careful selection of reagents, temperature control, and purification techniques. For example, benzoylation of the bicyclic amine scaffold (e.g., tert-butyl (3-azabicyclo[3.1.0]hexan-6-yl)carbamate) with benzoyl chloride in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base, achieves 78.7% yield . Column chromatography with gradients of EtOAc/petroleum ether enhances purity. Post-synthesis, reverse-phase HPLC with trifluoroacetic acid (TFA) in water/acetonitrile (ACN) further refines the product (e.g., 35% yield over four steps after deprotection) . Critical parameters include reaction time (e.g., 30 minutes at 0°C for acylation) and solvent choice to minimize side reactions.

What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound in triple reuptake inhibition?

Answer:
SAR analysis combines pharmacophore modeling and systematic substituent variation. For azabicyclohexane derivatives, key pharmacophore features include:

  • Aromatic substituents (e.g., benzyl) for hydrophobic interactions.
  • Alkoxyalkyl groups to modulate brain penetration (e.g., B/B ratio >4 in rats) .
  • Carbamate or acyl groups for metabolic stability.

Systematic substitution at the 3-azabicyclo[3.1.0]hexane scaffold (e.g., benzyl vs. phenyl groups) and evaluation of in vitro potency at SERT, NET, and DAT receptors reveal selectivity trends. For instance, derivative 15 in showed balanced inhibition (IC₅₀ <10 nM across all three transporters) due to optimal substituent positioning. Microdialysis in vivo studies further validate target engagement .

How do researchers validate the in vitro potency and selectivity of this compound against monoamine transporters (SERT, NET, DAT)?

Answer:
Validation involves radioligand displacement assays and functional uptake inhibition studies:

  • Radioligand binding : Compete with [³H]paroxetine (SERT), [³H]nisoxetine (NET), and [³H]WIN 35,428 (DAT) to determine IC₅₀ values .
  • Functional assays : Measure inhibition of serotonin, norepinephrine, and dopamine uptake in transfected HEK293 cells. For example, derivatives in showed >100-fold selectivity over off-target receptors (e.g., histamine H₁, muscarinic M₁).
  • Counter-screens : Assess off-target activity using panels like CEREP to exclude interactions with GPCRs or ion channels.

What analytical techniques are critical for characterizing intermediates and final products during synthesis?

Answer:
Key techniques include:

  • LC-MS (ESI) : Monitors reaction progress and confirms molecular weight (e.g., [M+H]⁺ = 303.14 for intermediates) .
  • ¹H/¹³C NMR : Assigns stereochemistry and purity (e.g., δ 3.42–3.33 ppm for azabicyclohexane protons) .
  • HRMS : Validates exact mass (e.g., [M+H]⁺ = 387.0886 for deprotected derivatives) .
  • Chiral HPLC : Resolves enantiomers for stereochemically complex intermediates (e.g., rel-(1R,5S,6r) configurations) .

How can in vivo pharmacokinetic properties like oral bioavailability and brain penetration be assessed for this compound?

Answer:

  • Oral bioavailability : Administer the compound orally and intravenously in rats, then measure plasma AUC ratios. For example, derivatives in achieved >30% oral bioavailability due to carbamate protection .
  • Brain penetration : Calculate the brain-to-plasma (B/P) ratio via terminal sampling. A B/P >4 indicates favorable blood-brain barrier permeability .
  • Microdialysis : Quantify extracellular neurotransmitter levels (e.g., serotonin in rat prefrontal cortex) to confirm target engagement .

What methodologies resolve contradictions between in vitro potency and in vivo efficacy data?

Answer:
Discrepancies may arise from poor pharmacokinetics or unaccounted off-target effects. Strategies include:

  • Metabolic stability assays : Incubate the compound with liver microsomes to identify rapid clearance (e.g., cytochrome P450 liability).
  • Plasma protein binding (PPB) : Measure free fraction via equilibrium dialysis; high PPB (>95%) can reduce in vivo activity despite in vitro potency.
  • Pharmacodynamic (PD) markers : Use receptor occupancy assays or biomarker analysis (e.g., CSF neurotransmitter levels) to bridge in vitro-in vivo gaps .

How is stereochemical purity ensured during the synthesis of bicyclic scaffolds like 3-azabicyclo[3.1.0]hexane?

Answer:

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., rel-(1R,5S,6r)-configured intermediates) .
  • Asymmetric catalysis : Employ chiral ligands (e.g., xantphos) in cyclopropanation or ring-closing steps .
  • Crystallization : Diastereomeric salt formation (e.g., with oxalic acid) enriches stereochemical purity .

What computational tools guide the optimization of azabicyclohexane derivatives for CNS penetration?

Answer:

  • LogP/logD prediction : Tools like MarvinSuite or ACD/Labs estimate lipophilicity (target logD ~2–3 for brain penetration).
  • Molecular dynamics (MD) : Simulate blood-brain barrier permeability via P-glycoprotein efflux ratios.
  • Pharmacophore modeling : Align substituents with triple reuptake inhibitor templates (e.g., hydrophobic aryl groups, hydrogen-bond acceptors) .

How are stability and degradation profiles evaluated under physiological conditions?

Answer:

  • Forced degradation studies : Expose the compound to acid (0.1N HCl), base (0.1N NaOH), heat (40–60°C), and light (ICH Q1B) to identify degradation pathways.
  • LC-MS/MS : Detect and quantify degradation products (e.g., carbamate hydrolysis to primary amines) .
  • Accelerated stability testing : Store at 25°C/60% RH for 3–6 months to predict shelf life.

What synthetic routes enable late-stage functionalization of the azabicyclohexane core?

Answer:

  • Buchwald-Hartwig amination : Introduce aryl/heteroaryl groups via palladium catalysis .
  • Click chemistry : Install alkynes (e.g., tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate) for bioconjugation .
  • Reductive amination : Add alkyl/benzyl groups using NaBH₃CN or H₂/Pd-C .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate

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